molecular formula C15H16FeO2 B15088395 Ferrocenylmethyl methacrylate, 95% (NMR), contains Ionol(R) 46 (Raschig GmbH) as inhibitor

Ferrocenylmethyl methacrylate, 95% (NMR), contains Ionol(R) 46 (Raschig GmbH) as inhibitor

Cat. No.: B15088395
M. Wt: 284.13 g/mol
InChI Key: GSPYKNCYLXXOJO-UHFFFAOYSA-N
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Description

Ferrocenylmethyl methacrylate is an organometallic compound that features a ferrocene moiety attached to a methacrylate group. The compound is known for its unique redox properties, which make it valuable in various scientific and industrial applications. The molecular formula of ferrocenylmethyl methacrylate is C15H16FeO2, and it has a molecular weight of 284.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ferrocenylmethyl methacrylate can be synthesized through the esterification of hydroxymethylferrocene with methacryloyl chloride. The reaction is typically carried out in the presence of a base such as pyridine and an organic solvent like ether at low temperatures (around 0°C). The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for ferrocenylmethyl methacrylate are not extensively documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of inhibitors like Ionol® 46 is common to prevent unwanted polymerization during storage .

Chemical Reactions Analysis

Types of Reactions

Ferrocenylmethyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ferrocenylmethyl methacrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ferrocenylmethyl methacrylate primarily involves its redox activity. The ferrocene moiety can undergo reversible oxidation and reduction, which allows it to participate in electron transfer processes. This redox behavior is crucial for its applications in electrocatalysis, sensing, and drug delivery. The methacrylate group enables polymerization, forming materials with specific mechanical and thermal properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ferrocenylmethyl methacrylate is unique due to its combination of a redox-active ferrocene moiety and a polymerizable methacrylate group. This dual functionality allows it to be used in a variety of applications, from the synthesis of advanced materials to biomedical applications .

Properties

Molecular Formula

C15H16FeO2

Molecular Weight

284.13 g/mol

InChI

InChI=1S/C10H11O2.C5H5.Fe/c1-8(2)10(11)12-7-9-5-3-4-6-9;1-2-4-5-3-1;/h3-6H,1,7H2,2H3;1-5H;

InChI Key

GSPYKNCYLXXOJO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC[C]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

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